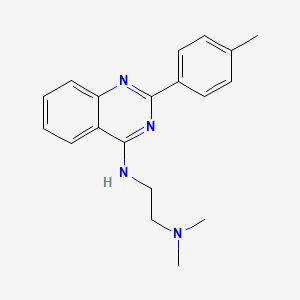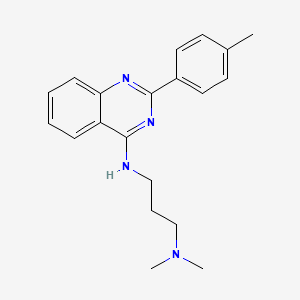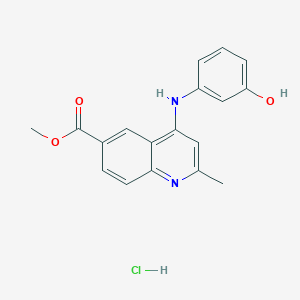
Acridone
Vue d'ensemble
Description
Acridone is an organic compound based on the acridine skeleton, with a carbonyl group at the 9 position . It’s a class of compounds with a broad spectrum of biological activity and is of great interest to scientists .
Synthesis Analysis
The molecule is planar and can be synthesized by heating fenamic acid . A study has been conducted to synthesize and characterize N-substituted Acetamido derivatives of acridone, where the acetamido moiety has been considered a linker which is crucial for several biological activities, including anti-cancer activity .Molecular Structure Analysis
Acridone is characterized by its unique physical and chemical properties, biological activities, and industrial applications . Its semi-planar heterocyclic structure allows it to appreciably interact with different biomolecular targets .Chemical Reactions Analysis
The primary goal of a study was to synthesize and characterize N-substituted Acetamido derivatives of acridone . The development of drug resistance and severe side-effects has reduced the clinical efficacy of the existing anti-cancer drugs available in the market .Physical And Chemical Properties Analysis
Acridone has a chemical formula of C13H9NO and a molar mass of 195.221 g·mol −1. It appears as a yellow powder and has a melting point of 250 °C (482 °F; 523 K) .Applications De Recherche Scientifique
Antitumor Activity
Acridone derivatives exhibit promising antitumor properties. Some notable analogues include:
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) : Entered clinical studies and demonstrated antitumor effects .
- Triazoloacridone (C-1305) : Another clinical candidate with potential antitumor activity .
Antimicrobial Applications
Acridones have shown efficacy against various pathogens:
- Antibacterial : New acridones (e.g., 12, 13, 14, 19, 20, and 21) were tested against Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, and Pseudomonas aeruginosa .
- Antiparasitic : Acridines exhibit activity against parasites .
- Antimalarial : Some acridone derivatives demonstrate antimalarial effects .
Antiviral Potential
Certain acridone analogues possess antiviral activity:
- Clinical Candidates : Amsacrine (m-AMSA) and other acridone derivatives have entered clinical studies .
- Mechanism : Acridones can intercalate with DNA, inhibiting topoisomerase or telomerase enzymes .
Alzheimer’s Disease Treatment
Acridone derivatives are explored for their role in Alzheimer’s therapy:
Fluorescent Materials and Imaging
Acridones serve as fluorescent probes for biomolecules and cellular imaging :
- AIEgens : Acridone-based AIEgens (aggregation-induced emission) are widely studied for cellular imaging and biomedical applications .
Industrial and Historical Significance
Mécanisme D'action
Target of Action
Acridone, a derivative of acridine, is a class of compounds with a broad spectrum of biological activity . The primary targets of acridone are DNA and enzymes such as topoisomerases and telomerases . The unique planar ring structure of acridone allows it to act as a DNA intercalator and to inhibit topoisomerase or telomerase enzymes .
Mode of Action
Acridone interacts with its targets primarily through intercalation and enzyme inhibition. The planar structure of acridone allows it to insert itself between the base pairs of the DNA helix, disrupting the normal functioning of the DNA . This disruption can lead to the inhibition of DNA replication and transcription, thereby affecting the growth and proliferation of cells . Additionally, acridone can inhibit the action of topoisomerases and telomerases, enzymes that play crucial roles in DNA replication and cell division .
Biochemical Pathways
The interaction of acridone with DNA and enzymes affects several biochemical pathways. By intercalating with DNA and inhibiting topoisomerases and telomerases, acridone disrupts the normal cell cycle, leading to cell death . This disruption can have downstream effects on various cellular processes, including DNA repair, gene expression, and cell signaling .
Pharmacokinetics
The pharmacokinetics of acridone, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of acridone’s action primarily involve the disruption of DNA function and cell division. This disruption can lead to cell death, particularly in cancer cells . Acridone has been shown to have significant cytotoxic effects, effectively suppressing the growth of cancer cells .
Action Environment
The action, efficacy, and stability of acridone can be influenced by various environmental factors. For instance, the presence of other compounds can affect the absorption and distribution of acridone . Additionally, the pH and temperature of the environment can impact the stability of acridone .
Safety and Hazards
Orientations Futures
Acridone has attracted the attention of medicinal chemists and gained huge biological importance as it has been found to act on different therapeutically proven molecular targets . This review provides some important insights on the design, receptor targeting and future directions for the development of acridones as possible clinically effective anti-cancer agents .
Propriétés
IUPAC Name |
10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEYVTFCMJSGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060371 | |
| Record name | 9(10H)-Acridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Acridone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20152 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14742234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
578-95-0, 643-62-9 | |
| Record name | Acridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acridinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9(10H)-Acridinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9(10H)-Acridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-acridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BK306GUQA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-propyl-amine](/img/structure/B7743220.png)
![4-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743227.png)
![2-{11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}propanoic acid](/img/structure/B7743237.png)
![N-[(2-hydroxyphenyl)methylideneamino]-2-(4-oxo-2-phenylquinazolin-3-yl)propanamide](/img/structure/B7743243.png)

![N-allyl-N-[2-(4-methylphenyl)-4-quinazolinyl]amine](/img/structure/B7743253.png)


![3-[(6-Methoxycarbonyl-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743280.png)


![(2Z)-2-cyano-N-(2-furylmethyl)-3-[(4-methylphenyl)amino]acrylamide](/img/structure/B7743308.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B7743325.png)